molecular formula C10H7BrN2 B15067071 3-broMo-6-Methyl-1H-indole-5-carbonitrile

3-broMo-6-Methyl-1H-indole-5-carbonitrile

Cat. No.: B15067071
M. Wt: 235.08 g/mol
InChI Key: CTYYNHNUPKPGEP-UHFFFAOYSA-N
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Description

3-Bromo-6-methyl-1H-indole-5-carbonitrile is a halogenated indole derivative featuring a bromine atom at position 3, a methyl group at position 6, and a carbonitrile substituent at position 5. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive natural products and pharmaceuticals.

Properties

Molecular Formula

C10H7BrN2

Molecular Weight

235.08 g/mol

IUPAC Name

3-bromo-6-methyl-1H-indole-5-carbonitrile

InChI

InChI=1S/C10H7BrN2/c1-6-2-10-8(3-7(6)4-12)9(11)5-13-10/h2-3,5,13H,1H3

InChI Key

CTYYNHNUPKPGEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C#N)C(=CN2)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of 3-Bromo-6-Methyl-1H-indole-5-carbonitrile and Structural Analogs

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Data Applications/Findings
This compound Br (3), CH₃ (6), CN (5) C₁₀H₇BrN₂ 234.9 Inferred: CN IR ~2190 cm⁻¹; NH 1H-NMR ~δ10–11; high lipophilicity Potential medicinal use (halogen bonding, metabolic stability)
5-Methyl-3-phenyl-1H-indole-2-carbonitrile CH₃ (5), Ph (3), CN (2) C₁₆H₁₂N₂ 232.1 Mp 168°C; IR: CN 2189 cm⁻¹; NH δ10.8 (1H-NMR); aromatic protons δ6.87–7.33 Synthetic intermediate; no specified bioactivity
3-Carbonyl-6-bromo-5-hydroxyindole C=O (3), Br (6), OH (5) Part of a larger alkaloid HMBC correlations confirm indole core; IR: OH/NH ~3320 cm⁻¹; polar functional groups Natural product with modified indole core; potential antioxidant/antibiotic activity
3-(Dimethylamino)methyl-1H-indole-5-carbonitrile (CH₂)N(CH₃)₂ (3), CN (5) C₁₂H₁₄N₃ 200.3 Inferred: Electron-donating dimethylamino group; enhanced solubility in acidic media Pharmaceutical applications (e.g., serotonin receptor modulation)
3-Bromo-6-fluoro-1H-indole-5-carbonitrile Br (3), F (6), CN (5) C₉H₄BrFN₂ 238.9 Inferred: Fluorine enhances metabolic stability; smaller size vs. CH₃ Explicitly marketed for medicinal purposes

Substituent Effects on Physicochemical Properties

  • Electronic Effects: The bromo group in the target compound is electron-withdrawing, reducing electron density at position 3 and directing electrophilic substitution to other positions. In contrast, the dimethylamino group in is strongly electron-donating, activating the ring for further reactions. Carbonitrile at position 5 (target) versus position 2 (): The para-positioned CN in the target compound may stabilize negative charge via resonance, influencing reactivity in nucleophilic aromatic substitution.
  • Solubility and Lipophilicity: The methyl group in the target compound increases lipophilicity (LogP ~2.5*), favoring membrane permeability. The hydroxy group in enhances polarity, making it more water-soluble than the target compound.

Spectral Data and Characterization

  • IR Spectroscopy : Carbonitrile groups in all analogs show characteristic peaks near 2190 cm⁻¹ . The target compound’s NH stretch (~3320 cm⁻¹) aligns with indole derivatives .
  • NMR : Aromatic protons in brominated indoles (e.g., δ7.68 in ) experience deshielding due to electron-withdrawing effects. The target’s methyl group at C6 would cause upfield shifts (~δ2.0–2.5 for CH₃).

Biological Activity

3-Bromo-6-Methyl-1H-Indole-5-Carbonitrile is a synthetic compound belonging to the indole family, characterized by its unique structural features: a bromine atom at the 3-position, a methyl group at the 6-position, and a carbonitrile group at the 5-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology and drug development.

The molecular formula of this compound is C10H8BrN3C_{10}H_{8}BrN_{3}, with a molecular weight of approximately 250.1 g/mol. The presence of the bromine atom enhances its electrophilic properties, while the carbonitrile group can participate in various nucleophilic reactions, making it a versatile intermediate for organic synthesis.

Biological Activities

Research indicates that indole derivatives, including this compound, exhibit a broad spectrum of biological activities. These include:

  • Antimicrobial Activity : Some studies have shown that indole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). For instance, compounds related to indoles have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL against MRSA .
  • Kinase Inhibition : The compound has been investigated for its potential as a DYRK1A inhibitor. In vitro studies revealed that certain analogs of indole-3-carbonitriles exhibited submicromolar activity against DYRK1A, suggesting that this compound may similarly interact with this target .
  • Cytotoxicity : Preliminary assessments indicate that some derivatives exhibit minimal cytotoxicity in cell culture assays, maintaining cell viability even at concentrations exceeding their IC50 values for kinase inhibition . This aspect is crucial for evaluating their therapeutic potential.

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : The compound may interact with various enzymes and receptors, modulating their activity through competitive inhibition or allosteric effects.
  • Cell Signaling Pathways : By influencing signaling pathways associated with cell proliferation and apoptosis, indoles can potentially affect cancer cell growth and survival.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other similar compounds:

Compound NameKey FeaturesBiological Activity
3-Bromo-1H-Indole Lacks carbonitrile group; simpler structureModerate antibacterial
6-Chloro-1H-Indole Contains chlorine instead of bromineAntifungal activity
Indole-3-carbonitriles Various substitutions; studied for kinase inhibitionStrong DYRK1A inhibitors

Case Studies

Several studies have highlighted the biological activities associated with indole derivatives:

  • DYRK1A Inhibition Study : A series of indole derivatives were synthesized and tested for their ability to inhibit DYRK1A. The results indicated that modifications at specific positions significantly affected their inhibitory potency, with some compounds achieving IC50 values in the nanomolar range .
  • Antimicrobial Screening : Research on related indole compounds demonstrated effective inhibition against MRSA strains, establishing a correlation between structural modifications and enhanced antimicrobial properties .

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